molecular formula C9H6O4S B1679401 2-Oxo-1,3-benzoxathiol-5-yl acetate CAS No. 82531-06-4

2-Oxo-1,3-benzoxathiol-5-yl acetate

Cat. No. B1679401
CAS RN: 82531-06-4
M. Wt: 210.21 g/mol
InChI Key: GBLGMSCMLNOGSY-UHFFFAOYSA-N
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Description

“2-Oxo-1,3-benzoxathiol-5-yl acetate” is a chemical compound with the molecular formula C9H6O4S . It is also known as "1,3-Benzoxathiol-2-one, 5-(acetyloxy)-" .


Molecular Structure Analysis

The molecular structure of “2-Oxo-1,3-benzoxathiol-5-yl acetate” consists of 9 carbon atoms, 6 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average molecular weight is 210.206 Da .

Scientific Research Applications

Oxidation and Derivative Formation

2,2-Disubstituted 1,3-benzoxathioles, including 2-Oxo-1,3-benzoxathiol-5-yl acetate, are easily oxidized by lead tetraacetate. This process leads to acetoxy derivatives and opens the hetero ring, yielding various products like ketones, acetoxyketones, a disulfide, and polymeric materials. Such oxidations do not significantly affect the sulfur atom or the benzene ring (Aromdee, Cole, & Crank, 1984).

Intermediate in Synthesis

5-Hydroxy-1,3-benzoxathiole, a derivative of 1,3-benzoxathiole, serves as a key intermediate in preparing a variety of 1,3-benzoxathiole derivatives like acetals, ethers, sulfonates, and esthers, which exhibit interesting biological activities including juvenoids, insecticides, and synergists for natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980).

Biological Activities

A series of hindered phenolic 1,3-benzoxathioles have shown various biological properties such as lowering lipid peroxidation, antisuperoxide inhibiting, SRS-A inhibiting, and 5-lipoxygenase inhibiting activities. Certain derivatives have been identified as potent in these activities, highlighting their potential in drug development for conditions like asthma (Aizawa et al., 1990).

Electronic and Structural Studies

The biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, closely related to 2-Oxo-1,3-benzoxathiol-5-yl acetate, has its molecular structure determined by X-ray diffraction and quantum chemical calculations. Understanding its dynamics and electron density in various states, including solid and gas phases, provides insights into its potential interactions and effects in biological systems (Wang et al., 2016).

properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLGMSCMLNOGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,3-benzoxathiol-5-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Pokhodylo, R Martyak, M Тupychak, K Pitkovych… - Chemistry - science.lpnu.ua
1 A convenient two-step method for the synthesis of novel 1, 3-benzoxathiol-2-ones and naphtho [2, 1-d][1, 3] oxathiol-2-ones bearing (1H-tetrazol-1-yl) phenyl motif was developed. As …
Number of citations: 3 science.lpnu.ua
R Arora, CW Liew, TS Soh, DA Otoo, CC Seh… - Journal of …, 2020 - Am Soc Microbiol
Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp), an important drug target, synthesizes viral RNA and is essential for viral replication. While a number of allosteric …
Number of citations: 18 journals.asm.org
E Knyazhanskaya, MC Morais, KH Choi - The Enzymes, 2021 - Elsevier
Flaviviruses such as dengue, Japanese encephalitis, West Nile, Yellow Fever and Zika virus, cause viral hemorrhagic fever and encephalitis in humans. However, antiviral therapeutics …
Number of citations: 16 www.sciencedirect.com
H Shimizu, A Saito, J Mikuni… - PLoS neglected …, 2019 - journals.plos.org
Dengue is a mosquito-borne viral infection that has spread globally in recent years. Around half of the world’s population, especially in the tropics and subtropics, is at risk of infection. …
Number of citations: 57 journals.plos.org

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